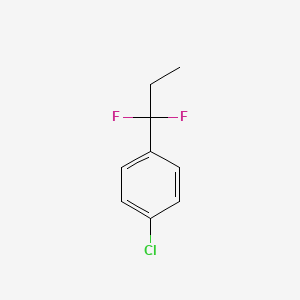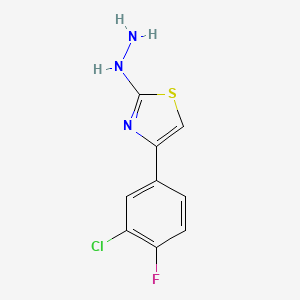
4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the thiazole ring, along with a hydrazinyl group at the 2-position. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a base. For this compound, the precursors are 3-chloro-4-fluorophenylthiourea and an appropriate α-halo ketone.
-
Step 1: Preparation of 3-chloro-4-fluorophenylthiourea
- React 3-chloro-4-fluoroaniline with thiocarbonyldiimidazole to form 3-chloro-4-fluorophenylthiourea.
- Reaction conditions: Solvent (e.g., ethanol), temperature (room temperature to reflux), and reaction time (several hours).
-
Step 2: Hantzsch Thiazole Synthesis
- Condense 3-chloro-4-fluorophenylthiourea with an α-halo ketone (e.g., α-bromoacetophenone) in the presence of a base (e.g., sodium ethoxide).
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and reaction time (several hours).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄); solvent (e.g., water or acetic acid); temperature (room temperature to reflux).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄); solvent (e.g., ethanol or tetrahydrofuran); temperature (room temperature to reflux).
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., ethanol or dimethylformamide); temperature (room temperature to reflux).
Major Products Formed
Oxidation: Corresponding oxides of the thiazole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing chlorine or fluorine.
科学的研究の応用
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole has diverse applications in scientific research, including:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can enhance the efficacy and stability of active ingredients.
作用機序
The mechanism of action of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosinase, which plays a role in melanin production. By binding to the active site of the enzyme, the compound prevents the oxidation of L-tyrosine and L-DOPA, thereby reducing melanin synthesis. This mechanism is of interest in developing treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease .
類似化合物との比較
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(3-chloro-4-fluorophenyl)-1,3-thiazole
Uniqueness
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the hydrazinyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity. The combination of chlorine and fluorine atoms enhances its electrophilicity and potential for forming strong interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C9H7ClFN3S |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7ClFN3S/c10-6-3-5(1-2-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChIキー |
SAMNYOAVYUDYIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


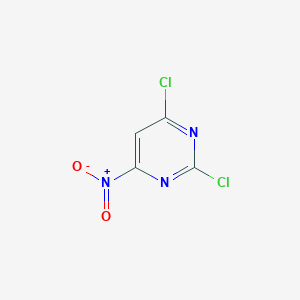
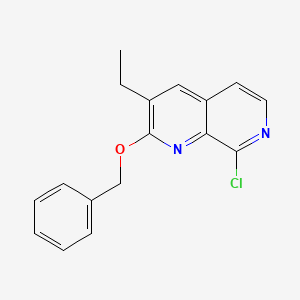
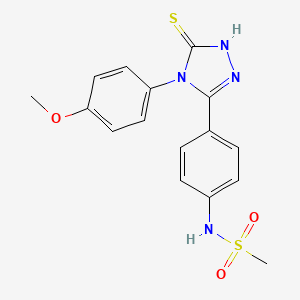
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
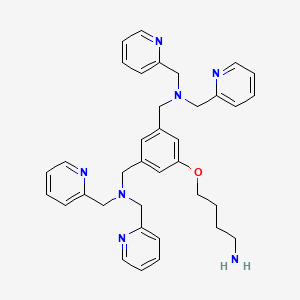
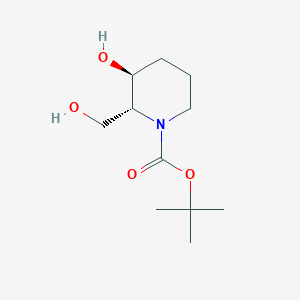
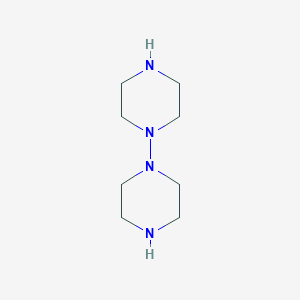
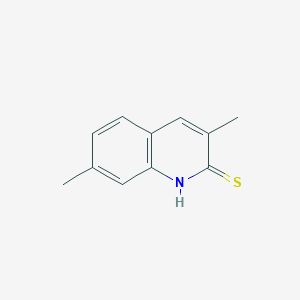
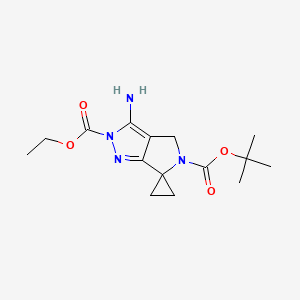


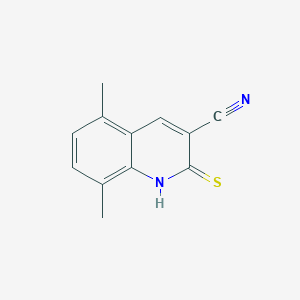
![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
